Propanil-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

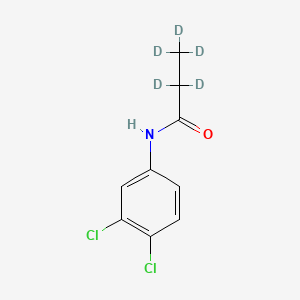

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,3-pentadeuterio-N-(3,4-dichlorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c1-2-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFULEKSKNZEWOE-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Manufacturing of Propanil-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of Propanil-d5, an isotopically labeled analog of the widely used herbicide Propanil. This document details the chemical principles, experimental protocols, and data pertinent to the preparation of this compound, intended for use in research, development, and as an internal standard in analytical studies.

Introduction

Propanil, chemically known as N-(3,4-dichlorophenyl)propanamide, is a post-emergence herbicide effective against a variety of grasses and broad-leaved weeds.[1] The deuterated analog, this compound, in which the five hydrogen atoms of the propanoyl group are replaced with deuterium (B1214612), serves as a valuable tool in metabolic studies, environmental fate analysis, and as an internal standard for quantitative analysis by mass spectrometry. The presence of deuterium atoms provides a distinct mass signature, allowing for accurate differentiation and quantification of the analyte from its non-labeled counterpart.

The synthesis of this compound follows a well-established chemical pathway involving the acylation of 3,4-dichloroaniline (B118046) with a deuterated propanoylating agent. This guide will elaborate on the synthesis of the necessary precursors and the final coupling reaction to yield the desired labeled compound.

Synthesis Pathway

The manufacturing of this compound is a multi-step process that begins with the synthesis of two key precursors: 3,4-dichloroaniline and propanoyl-d5 chloride. These intermediates are then reacted to form the final product.

Synthesis of 3,4-Dichloroaniline

3,4-Dichloroaniline is a crucial aromatic amine intermediate. A common industrial method for its synthesis is the catalytic hydrogenation of 3,4-dichloronitrobenzene.[1]

Reaction:

This process typically employs a catalyst such as Raney nickel and is carried out under pressure.[1]

Synthesis of Propanoyl-d5 Chloride

The deuterated acylating agent, propanoyl-d5 chloride, is synthesized from commercially available propanoic acid-d5. The conversion of the carboxylic acid to the acyl chloride can be achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being a common and effective choice.[2][3]

Reaction:

This reaction is typically performed in an inert solvent and may be facilitated by a catalytic amount of a tertiary amine.

Final Synthesis of this compound

The final step in the synthesis of this compound is the acylation of 3,4-dichloroaniline with propanoyl-d5 chloride. This is a nucleophilic acyl substitution reaction where the amino group of 3,4-dichloroaniline attacks the electrophilic carbonyl carbon of propanoyl-d5 chloride.

Reaction:

Experimental Workflow for this compound Synthesis

Logical Relationship of Purification Steps

References

Propanil-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Propanil-d5, a deuterated analog of the widely used herbicide Propanil. This document details its chemical properties, its application in analytical methodologies, and the biochemical pathways affected by its parent compound.

Core Compound Data

This compound serves as an invaluable internal standard for the quantitative analysis of Propanil in various matrices. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1398065-82-1 | [1] |

| Molecular Formula | C₉H₄D₅Cl₂NO | |

| Molecular Weight | 223.11 g/mol |

Analytical Applications and Experimental Protocols

This compound is predominantly utilized as an internal standard in analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the accuracy and precision of Propanil quantification. Stable isotope-labeled standards are considered the gold standard in quantitative analysis as they exhibit similar physicochemical properties to the analyte, effectively compensating for variations during sample preparation and analysis.

Experimental Protocol: Quantification of Propanil in Water Samples using LC-MS/MS with this compound Internal Standard

This protocol is adapted from established environmental chemistry methods for the analysis of Propanil in aqueous samples.

1. Objective: To accurately quantify the concentration of Propanil in surface and drinking water samples using an LC-MS/MS system with this compound as an internal standard.

2. Materials and Reagents:

-

Propanil analytical standard

-

This compound internal standard

-

LC-MS grade acetonitrile, methanol (B129727), and water

-

Glacial acetic acid

-

Syringe filters (0.45 µm)

-

Standard laboratory glassware (volumetric flasks, pipettes, autosampler vials)

3. Standard Preparation:

-

Stock Solutions: Prepare individual stock solutions of Propanil and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 100 µg/mL.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Propanil stock solution with a suitable solvent to cover the expected concentration range of the samples.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration. This solution will be added to all calibration standards and unknown samples.

4. Sample Preparation:

-

Collect water samples in clean glass containers.

-

Allow samples to reach room temperature.

-

For each sample, transfer a known volume (e.g., 10 mL) into a clean tube.

-

Spike each sample and calibration standard with a consistent volume of the this compound internal standard working solution.

-

If necessary, filter the samples through a 0.45 µm syringe filter into autosampler vials for analysis.[2]

5. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Column: A reversed-phase C18 column (e.g., 100 x 2.0 mm, 3 µm particle size).[2]

-

Mobile Phase A: 0.1% acetic acid in water.[2]

-

Mobile Phase B: 0.1% acetic acid in methanol.[2]

-

Gradient Program: Optimized to achieve chromatographic separation of Propanil and its potential metabolites.

-

Injection Volume: 20 µL.

-

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Ion Transitions (MRM):

-

Propanil (Quantifier): m/z 218.1 → 162.1

-

Propanil (Qualifier): m/z 218.1 → 127.2

-

This compound: Appropriate precursor and product ions for the deuterated standard would be selected based on its mass shift.

-

-

6. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of Propanil to the peak area of this compound against the concentration of the calibration standards.

-

Determine the concentration of Propanil in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mechanism of Action: Signaling Pathway and Visualization

The herbicidal activity of Propanil, the parent compound of this compound, stems from its ability to inhibit photosynthesis in susceptible plants. Specifically, Propanil blocks the electron transport chain within Photosystem II (PSII), a critical component of the light-dependent reactions of photosynthesis.

Propanil binds to the D1 protein in the PSII complex, which prevents the binding of plastoquinone (B1678516) (PQ), the native electron acceptor. This blockage of electron flow leads to a cascade of events, including the cessation of ATP and NADPH production, which are essential for carbon fixation. The disruption of the electron transport chain also results in the formation of reactive oxygen species (ROS), which cause oxidative damage to cellular components and ultimately lead to cell death.

Caption: Propanil's mode of action via inhibition of Photosystem II.

Workflow for Propanil Analysis

The general workflow for the quantitative analysis of Propanil in environmental samples using this compound as an internal standard is depicted below.

Caption: General workflow for Propanil quantification using an internal standard.

References

Propanil-d5 Analytical Standard: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is a critical component of accurate and reliable quantitative analysis. This in-depth technical guide provides essential information on the commercial availability and application of Propanil-d5, a deuterated analytical standard for the herbicide Propanil.

Commercial Availability and Specifications

This compound is available from several reputable commercial suppliers of analytical reference materials. This deuterated standard is primarily used as an internal standard in chromatographic methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the quantification of Propanil in various matrices.

Key identifying information for this compound includes:

-

Molecular Weight: Approximately 223.11 g/mol

While the exact specifications for this compound can vary by supplier and batch, typical quality parameters are summarized in the table below. A Certificate of Analysis (CoA) is generally available from the supplier and should be consulted for lot-specific data.

| Parameter | Typical Specification |

| Chemical Purity | ≥98% |

| Isotopic Purity | ≥99 atom % D |

| Format | Neat solid or solution in a specified solvent |

| Available Sizes | 5 mg, 50 mg, or custom sizes may be available |

| Storage | Refer to the supplier's recommendation, typically at -20°C |

Table 1: Typical Specifications for this compound Analytical Standard.

Workflow for Selection and Use of this compound Analytical Standard

The following diagram illustrates a typical workflow for researchers from the point of identifying the need for a this compound standard to its final use in sample analysis.

Caption: Workflow for procuring and using this compound analytical standard.

Experimental Protocol: Quantification of Propanil using this compound Internal Standard

The following provides a generalized experimental protocol for the quantification of Propanil in an environmental sample (e.g., water) using this compound as an internal standard (IS) with LC-MS/MS. This protocol should be optimized based on the specific instrumentation and matrix being analyzed.

1. Materials and Reagents

-

Propanil analytical standard

-

This compound analytical standard

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Sample matrix (e.g., surface water)

2. Standard Preparation

-

This compound Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound neat material and dissolve it in a precise volume of methanol to achieve the target concentration.

-

Propanil Stock Solution (e.g., 100 µg/mL): Prepare a stock solution of the non-labeled Propanil in the same manner.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Propanil stock solution with an appropriate solvent (e.g., 50:50 methanol:water). Each calibration standard should be spiked with a constant, known concentration of the this compound internal standard from the IS stock solution.

3. Sample Preparation

-

Collect the environmental sample according to standard procedures.

-

For a water sample, a solid-phase extraction (SPE) or a simple "dilute-and-shoot" method may be employed depending on the expected concentration of Propanil.

-

Spiking: Add a known volume of the this compound working solution to a measured volume or weight of the sample to achieve a target concentration of the internal standard.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B) is typical.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for Propanil.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Propanil: Monitor at least two transitions (e.g., quantifier and qualifier).

-

This compound: Monitor the corresponding transitions, which will have a higher m/z due to the deuterium (B1214612) labeling.

-

-

5. Data Analysis and Quantification

-

Generate a calibration curve by plotting the ratio of the peak area of the Propanil quantifier ion to the peak area of the this compound quantifier ion against the concentration of the Propanil calibration standards.

-

Determine the peak area ratio for the unknown sample.

-

Calculate the concentration of Propanil in the unknown sample using the calibration curve. The use of the internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.

References

Decoding the Propanil-d5 Certificate of Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Propanil-d5. Understanding the CoA is critical for ensuring the quality, identity, and purity of this isotopically labeled internal standard, which is essential for accurate quantification in various analytical studies. This compound, the deuterated form of the herbicide Propanil (B472794), is widely used as an internal standard in mass spectrometry-based analytical methods for environmental monitoring and agricultural research.[1][2]

Chemical Identity and Properties

A Certificate of Analysis for this compound will begin by unequivocally identifying the compound through a combination of standardized nomenclature and physical constants. This section ensures that the material corresponds to the expected chemical entity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Chemical Name | 2,2,3,3,3-pentadeuterio-N-(3,4-dichlorophenyl)propanamide[3] |

| Synonyms | This compound (propanoyl-D5), 3',4'-Dichloropropionanilide-d5 |

| CAS Number | 1398065-82-1[3][4] |

| Molecular Formula | C₉D₅H₄Cl₂NO |

| Molecular Weight | 223.11 g/mol |

| Unlabeled CAS No. | 709-98-8 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Off-White Solid |

| Storage Temperature | 2-8°C Refrigerator |

| Shipping Conditions | Ambient |

Analytical Data and Specifications

This core section of the CoA presents the quantitative results from various analytical tests performed to determine the purity, isotopic enrichment, and identity of the this compound standard.

Table 3: Quality Control Specifications and Typical Results

| Parameter | Specification | Typical Result |

| Chemical Purity (by HPLC) | ≥98% | 99.5% |

| Isotopic Purity (by Mass Spec.) | ≥99 atom % D | 99.6 atom % D |

| Identity Confirmation (by ¹H NMR) | Conforms to structure | Conforms |

| Mass Confirmation (by MS) | Conforms to structure | Conforms |

| Residual Solvents (by GC-HS) | ≤0.5% | <0.1% |

Experimental Protocols

Detailed methodologies are crucial for the end-user to understand how the quality control data was generated and to replicate or adapt the methods if necessary.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of the this compound compound by separating it from any non-deuterated or other impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water with a modifier like formic acid or phosphoric acid is employed. For MS-compatible methods, formic acid is preferred.

-

Detection: UV detection at a wavelength of 250 nm.

-

Procedure: A known concentration of the this compound standard is dissolved in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The peak area of the main compound is compared to the total area of all peaks to calculate the purity.

Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound and determine the extent of deuterium (B1214612) incorporation.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed mass is compared to the theoretical exact mass of this compound. The isotopic distribution is analyzed to calculate the percentage of deuterium incorporation. Mass spectral fragmentation patterns can also be compared to known spectra of propanil to confirm the structure.

Structural Confirmation by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound by analyzing the proton signals.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., Chloroform-d, DMSO-d6).

-

Procedure: The sample is dissolved in the NMR solvent and placed in the spectrometer. The resulting ¹H NMR spectrum is analyzed for the presence and integration of characteristic peaks corresponding to the protons in the 3,4-dichlorophenyl group. The absence or significant reduction of signals corresponding to the propanoyl group protons confirms successful deuteration.

Visualizing Workflows and Structures

Diagrams are provided to visually represent the chemical structure of this compound and a typical analytical workflow for its certification.

Caption: Chemical structure of this compound.

Caption: A typical analytical workflow for the certification of this compound.

References

Propanil vs. Propanil-d5: A Technical Guide to Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction to Propanil (B472794) and Propanil-d5

Propanil (N-(3,4-dichlorophenyl)propanamide) is a selective, post-emergence herbicide used extensively in rice and other crops to control broadleaf and grassy weeds. Its environmental fate and stability are of significant interest to ensure agricultural efficacy and environmental safety.

This compound is a stable isotope-labeled version of Propanil where five hydrogen atoms on the propanoyl group have been replaced with deuterium (B1214612). It is primarily used as an internal standard in analytical chemistry for the accurate quantification of Propanil in various matrices. While stable isotope-labeled standards are generally considered to have similar chemical properties to their non-labeled counterparts, the substitution of hydrogen with deuterium can, in some cases, influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect.

Stability of Propanil

Propanil is susceptible to degradation through several pathways, including hydrolysis and microbial degradation. Its persistence in the environment is generally low.

Table 1: Summary of Propanil Stability Data

| Condition | Half-life (t½) | Notes |

| Aerobic Soil | 0.17 to 1.8 days | Degradation is rapid, primarily through microbial activity.[1] |

| Anaerobic Soil | Persistent | Propanil is quite persistent under anaerobic conditions and has been detected up to 132 days after application in paddy flooding soils.[1] A mixed culture of specific bacterial strains transformed over 90% of propanil within 10 days in a liquid medium under anaerobic conditions.[2] |

| Water-Sediment Systems | 12 hours to a few days | Rapid degradation is observed in these systems.[1] |

| Aqueous Solution (pH 4, 7, 9) | > 1 year (at 22°C) | Stable to hydrolysis within the normal environmental pH range. |

| Photolysis (in water) | 12-13 hours | Rapidly degraded by sunlight. |

| Field Conditions (Rice Fields) | 1.2 days | Calculated using a first-order decay model in a study monitoring surface water after agricultural application.[3] |

Propanil Degradation Pathway

The primary degradation pathway for Propanil is the hydrolysis of the amide bond, which can be mediated by microbial enzymes, specifically amidases. This process yields 3,4-dichloroaniline (B118046) (DCA) and propionic acid. DCA is a major and more persistent metabolite of Propanil.

Caption: Primary degradation pathway of Propanil.

Experimental Protocols for Stability Assessment

The stability of Propanil is typically assessed using chromatographic methods coupled with mass spectrometry or other detectors.

4.1. Sample Preparation and Extraction

-

Water Samples: Solid-phase extraction (SPE) is a common method for extracting and concentrating Propanil and its metabolites from water samples.

-

Soil and Biological Samples: Liquid-liquid extraction or techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are often employed.

4.2. Analytical Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Used to separate Propanil from other compounds in the sample matrix.

-

Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS): Provides sensitive and selective detection and quantification of the analyte.

-

Other Detectors: Diode array detectors (DAD) and electron capture detectors (ECD) have also been used.

The general workflow for a stability study involves incubating Propanil under specific conditions (e.g., in a soil slurry, aqueous buffer, or exposed to light) and analyzing samples at various time points to determine the concentration of the parent compound and its degradation products.

Caption: General experimental workflow for assessing Propanil stability.

This compound Stability: A Theoretical Perspective

In the absence of direct experimental data comparing the stability of Propanil and this compound, we can infer the likely impact of deuteration based on the principles of the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.

A C-D bond is stronger than a C-H bond. Therefore, if the cleavage of a C-H bond is the rate-determining step of a reaction, the reaction will proceed more slowly when hydrogen is replaced by deuterium, resulting in a "normal" KIE (kH/kD > 1).

In this compound, the deuterium atoms are located on the propanoyl group. Let's consider how this might affect the primary degradation pathway:

-

Amidase-Mediated Hydrolysis: The key chemical transformation in the primary degradation of Propanil is the cleavage of the amide (N-C) bond. This reaction does not directly involve the breaking of any of the C-H bonds on the propanoyl group. Therefore, a significant primary KIE is not expected for this hydrolysis reaction. The stability of this compound with respect to amidase-mediated hydrolysis is likely to be very similar to that of Propanil.

-

Other Potential Degradation Pathways: While amide hydrolysis is the main route, other minor metabolic or degradation pathways could potentially involve the propanoyl C-H bonds. For instance, if there were an oxidative pathway that hydroxylates the propanoyl chain, this reaction would likely exhibit a KIE, making this compound more stable against this specific pathway. However, such pathways are not reported as major routes for Propanil degradation.

Caption: Logical relationship for predicting this compound stability.

Conclusion

Based on the available data for Propanil and a theoretical understanding of the kinetic isotope effect, it can be concluded that:

-

Propanil is a non-persistent herbicide under most environmental conditions, with rapid degradation occurring via microbial hydrolysis.

-

The stability of This compound is expected to be very similar to that of Propanil, particularly concerning its primary degradation through amide bond hydrolysis. The deuteration on the propanoyl group is unlikely to significantly alter the rate of this key reaction.

For researchers using this compound as an internal standard in degradation studies, it is reasonable to assume that its stability mirrors that of the native Propanil. However, it is always best practice in bioanalytical method validation to assess the stability of the internal standard under the specific experimental conditions if there is any scientific reason to suspect instability.

References

An In-depth Technical Guide to Deuterium Labeling Effects on Propanil Analysis

Introduction

Propanil (N-(3,4-dichlorophenyl)propanamide) is a widely used post-emergence herbicide critical for controlling weeds in rice and other crops.[1] Accurate and precise quantification of Propanil residues in environmental and biological matrices is paramount for ensuring food safety and monitoring environmental impact. However, analytical challenges such as matrix effects, sample preparation variability, and instrument drift can compromise the accuracy of quantitative methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2]

The use of stable isotope-labeled (SIL) internal standards, particularly deuterium-labeled analogues, in conjunction with isotope dilution mass spectrometry (IDMS), has become the gold standard for overcoming these challenges.[2][3] This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation related to the application of deuterium (B1214612) labeling in the quantitative analysis of Propanil.

Core Principles: Isotope Dilution Mass Spectrometry (IDMS)

The foundational principle of using a deuterium-labeled internal standard is IDMS.[3] A known quantity of the deuterated standard (e.g., Propanil-d5) is added to the sample at the earliest stage of preparation. This "spiked" standard is chemically and physically almost identical to the native Propanil, ensuring it experiences the same extraction inefficiencies, matrix-induced ion suppression or enhancement, and injection volume variations as the target analyte.

Because the mass spectrometer can distinguish between the analyte and the heavier internal standard, a ratio of the two signals is measured. This ratio remains constant throughout the analytical process, allowing for highly accurate and precise quantification, effectively normalizing for experimental variability.

Experimental Protocols

A robust analytical method for Propanil using a deuterium-labeled internal standard involves meticulous sample preparation and optimized instrumental analysis.

Synthesis of Deuterated Propanil (Hypothetical)

An ideal deuterated internal standard for Propanil would have deuterium atoms on a stable part of the molecule, such as the aromatic ring, to prevent H/D exchange. A hypothetical Propanil-d3 could be synthesized from deuterated 3,4-dichloroaniline (B118046).

Methodology 1: Sample Preparation (Water Matrix)

This protocol is adapted from validated environmental chemistry methods.

-

Aliquoting: Take a 100 mL aliquot of the water sample.

-

Internal Standard Spiking: Add a precise volume of Propanil-d3 working solution (e.g., 100 µL of a 1 µg/mL solution) to the sample, along with any quality control spikes.

-

Buffering: Add 25 mL of a pH 6.5 buffer (e.g., 1M K₂HPO₄) to the sample.

-

Solid Phase Extraction (SPE):

-

Pre-condition a C18 SPE cartridge.

-

Load the buffered sample onto the cartridge.

-

Elute the trapped analytes (Propanil and Propanil-d3) with 2 x 4 mL of ethyl acetate (B1210297).

-

-

Drying and Concentration:

-

Pass the eluate through a micro-column containing sodium sulfate (B86663) to remove residual water.

-

Adjust the final volume to 1.0 mL with ethyl acetate or a mobile phase-compatible solvent.

-

-

Analysis: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

Methodology 2: LC-MS/MS Analysis

This protocol outlines typical parameters for the analysis of Propanil.

-

Instrumentation: UPLC/HPLC System coupled to a Triple Quadrupole Mass Spectrometer.

-

LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Acetic Acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% Acetic Acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

Data Presentation and Quantitative Analysis

The use of a deuterated internal standard significantly improves the quality of quantitative data. The key is monitoring specific mass transitions for both the analyte and the standard.

Table 1: Mass Spectrometry Parameters for Propanil and Propanil-d3

The MRM transitions are selected based on the fragmentation pattern of the parent molecule. The most abundant and stable fragment is typically used for quantification.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| Propanil | C₉H₉Cl₂NO | 218.08 | 218.0 | 162.0 | 126.0 |

| Propanil-d3 | C₉H₆D₃Cl₂NO | 221.10 | 221.0 | 165.0 | 129.0 |

Note: m/z values are nominal for simplicity. High-resolution mass spectrometry would yield more precise values.

Table 2: Example Calibration Curve Data and Performance

The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to generate a calibration curve. The use of an internal standard typically results in excellent linearity (R² > 0.99) and improved accuracy and precision.

| Standard Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |

| 1.0 | 4,550 | 450,100 | 0.0101 | 1.01 | 101.0 |

| 5.0 | 22,800 | 455,200 | 0.0501 | 5.01 | 100.2 |

| 20.0 | 90,500 | 452,500 | 0.2000 | 20.00 | 100.0 |

| 50.0 | 224,500 | 449,000 | 0.5000 | 50.00 | 100.0 |

| 100.0 | 448,000 | 451,000 | 0.9933 | 99.33 | 99.3 |

| 200.0 | 890,100 | 447,800 | 1.9877 | 198.77 | 99.4 |

| R² | > 0.999 | ||||

| QC Low (2.5 ng/mL) | 2.45 | 98.0 | |||

| QC Mid (75 ng/mL) | 76.05 | 101.4 | |||

| QC High (150 ng/mL) | 148.20 | 98.8 |

Propanil Metabolism

Understanding the metabolism of Propanil is crucial, as analytical methods may need to quantify its major metabolites. Propanil is primarily metabolized in vivo via hydrolysis by amidases to form 3,4-dichloroaniline (3,4-DCA) and propionic acid. 3,4-DCA is a major degradation product also found in the environment and is of toxicological concern.

The integration of deuterium-labeled internal standards into analytical workflows for Propanil represents a significant enhancement in methodological robustness. This approach, grounded in the principle of isotope dilution mass spectrometry, effectively mitigates the variability inherent in complex matrix analysis. By providing a reliable means to correct for sample loss and matrix effects, deuterium labeling ensures the generation of highly accurate, precise, and defensible quantitative data, which is essential for regulatory compliance, environmental monitoring, and risk assessment.

References

Applications of deuterated standards in herbicide analysis

An In-depth Technical Guide to the Application of Deuterated Standards in Herbicide Analysis

Introduction: The Gold Standard in Quantitative Analysis

In the realm of environmental and food safety testing, the accurate quantification of herbicide residues is paramount. The complexity of sample matrices, such as soil, water, and food products, introduces significant analytical challenges, including matrix effects and analyte loss during sample preparation.[1] To overcome these obstacles, Isotope Dilution Mass Spectrometry (IDMS) using deuterated internal standards has become the definitive method for achieving the highest levels of accuracy and precision.[2][3][4]

Deuterated standards are molecules in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium.[1] These standards are chemically identical to the target analyte, ensuring they behave similarly during extraction, cleanup, and chromatographic separation. However, their increased mass allows them to be distinguished from the native analyte by a mass spectrometer. By adding a known amount of a deuterated standard to a sample at the beginning of the analytical process, it serves as an internal benchmark, compensating for variations in sample preparation and instrumental response. This technique is particularly crucial for robust and reliable herbicide monitoring in diverse and complex matrices.

Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The fundamental principle of IDMS involves adding a known quantity of an isotopically labeled standard (the "spike") to a sample containing an unknown quantity of the native analyte. After allowing the standard and analyte to equilibrate within the sample, the mixture is processed. The mass spectrometer measures the ratio of the native analyte to the isotopic standard. Since the amount of added standard is known, the initial concentration of the analyte in the sample can be calculated with high accuracy. This ratio-based measurement is inherently more reliable than traditional methods that rely on absolute signal intensities, as it is not affected by sample loss during preparation or fluctuations in instrument signal.

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

Key Advantages of Using Deuterated Standards

The use of deuterated analogues as internal standards provides several significant advantages in herbicide analysis:

-

Correction for Matrix Effects: Complex matrices can suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification. Because the deuterated standard is chemically identical to the analyte, it experiences the same matrix effects. By using the ratio of the analyte to the standard, these effects are effectively nullified, leading to more accurate results across different sample types.

-

Compensation for Analyte Loss: Analyte can be lost at any stage of the sample preparation process, from extraction to cleanup. The deuterated standard is added at the beginning and experiences the same procedural losses as the native analyte. This ensures that the final measured ratio remains proportional to the initial concentration, correcting for recovery variations.

-

Improved Accuracy and Precision: By mitigating variability from sample preparation and instrumental analysis, IDMS delivers superior accuracy and precision (reproducibility) compared to other quantification methods. Mean accuracy, often expressed as spike recoveries, typically falls within a range of 91-102%, with precision (relative standard deviation) below 15%.

-

Enhanced Method Robustness: The use of deuterated standards makes the analytical method more rugged and less susceptible to minor variations in experimental conditions. This is critical for high-throughput laboratories where consistency across large batches of samples is essential.

Experimental Protocols: From Sample to Signal

A robust analytical workflow is essential for reliable herbicide quantification. The following sections detail a typical workflow combining the widely used QuEChERS sample preparation technique with LC-MS/MS analysis.

Sample Preparation: The QuEChERS Method

QuEChERS, an acronym for Q uick, E asy, C heap, E ffective, R ugged, and S afe, is a streamlined sample preparation methodology widely adopted for pesticide residue analysis. It involves a two-step process: extraction and dispersive solid-phase extraction (d-SPE) cleanup.

1. Extraction Protocol (Based on EN 15662 / AOAC 2007.01)

-

Homogenization: Weigh 10-15 g of a representative, homogenized sample (e.g., soil, fruit, vegetable) into a 50 mL centrifuge tube. For dry samples like soil, add a specific volume of water to hydrate (B1144303) the sample.

-

Spiking: Add a known volume of the deuterated internal standard solution to the sample.

-

Solvent Addition: Add 10 mL of acetonitrile (B52724) to the tube.

-

Salt Addition: Add the appropriate QuEChERS extraction salts. A common combination is magnesium sulfate (B86663) (MgSO₄) for water removal, sodium chloride (NaCl) to induce phase separation, and buffering salts like trisodium (B8492382) citrate (B86180) and disodium (B8443419) citrate to maintain a stable pH.

-

Extraction: Immediately cap and shake the tube vigorously for 1 minute to ensure thorough mixing and extraction of the herbicides into the acetonitrile layer.

-

Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes to separate the organic layer from the solid sample and aqueous phases. The supernatant (acetonitrile extract) is then carried forward to the cleanup step.

2. Dispersive SPE (d-SPE) Cleanup

-

Aliquot Transfer: Transfer an aliquot (e.g., 1 mL) of the acetonitrile supernatant to a d-SPE cleanup tube.

-

Cleanup Sorbent Addition: The d-SPE tube contains a mixture of sorbents designed to remove specific matrix interferences. Common sorbents include:

-

Magnesium Sulfate (MgSO₄): Removes residual water.

-

Primary Secondary Amine (PSA): Removes organic acids, sugars, and some lipids.

-

C18: Removes non-polar interferences like lipids.

-

Graphitized Carbon Black (GCB): Removes pigments and sterols (use with caution as it can retain planar pesticides).

-

-

Vortex and Centrifuge: Vigorously shake or vortex the tube for 30-60 seconds to disperse the sorbent and facilitate the cleanup process.

-

Final Extract: Centrifuge the tube again to pellet the sorbents. The resulting supernatant is the final, cleaned extract ready for instrumental analysis.

Caption: A typical QuEChERS experimental workflow for herbicide analysis.

Instrumental Analysis: LC-MS/MS and GC-MS

The cleaned extracts are typically analyzed using either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), depending on the properties of the target herbicides.

LC-MS/MS Protocol

LC-MS/MS is the preferred technique for polar, non-volatile herbicides like glyphosate (B1671968) and many triazines.

-

Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A reverse-phase column, such as a C18, is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.

-

Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) is standard for quantitative analysis.

-

Ionization: Electrospray ionization (ESI) is typically used, in either positive or negative ion mode, depending on the analyte.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the native herbicide and its deuterated internal standard.

GC-MS Protocol

GC-MS is suitable for more volatile or semi-volatile herbicides. For polar herbicides like glyphosate, a derivatization step is required to make them amenable to GC analysis.

-

Chromatographic System: Gas Chromatograph.

-

Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

-

Oven Program: A temperature gradient is used to separate the compounds as they pass through the column.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization: Electron Ionization (EI) is most common.

-

Detection: Selected Ion Monitoring (SIM) is used to monitor specific ions for the target analyte and its deuterated standard, enhancing selectivity.

Quantitative Data Summary

The effectiveness of using deuterated standards is demonstrated by the high-quality quantitative data achieved in various studies.

Table 1: Performance Data for Glyphosate and AMPA Analysis

| Analyte | Matrix | Method | Recovery (%) | RSD (%) | LOD (µg/L) | Reference |

| Glyphosate | Water | LC-MS/MS | 99 - 114 | 2 - 7 | 0.02 | |

| AMPA | Water | LC-MS/MS | 99 - 114 | 2 - 7 | 0.02 | |

| Glyphosate | Human Urine | GC-MS/MS | - | - | - | |

| AMPA | Human Urine | GC-MS/MS | - | - | - |

Table 2: Performance Data for Triazine Herbicide Analysis

| Analyte | Matrix | Method | Recovery (%) | RSD (%) | Calibration Range (ng/mL) | Reference |

| Atrazine | Drinking Water | LC-MS/MS | - | - | 0.25 - 5.0 | |

| Simazine | Drinking Water | LC-MS/MS | - | - | 0.25 - 5.0 | |

| Propazine | Drinking Water | LC-MS/MS | - | - | 0.25 - 5.0 | |

| Cyanazine | Drinking Water | LC-MS/MS | - | - | 0.25 - 5.0 | |

| Various | Foods | LC-MS | 82 - 99 | ~10 | - |

Table 3: General Performance of Methods Using Deuterated Standards

| Method | Matrix | Recovery (%) | RSD (%) | Notes | Reference |

| QuEChERS | Various Foods | 70 - 120 | <5 | Suitable for a wide range of pesticides. | |

| GC-IDMS | Soybeans | 83 - 109 | <3 | Highly accurate for certified reference materials. | |

| LC-MS/MS | Cannabis | Within 25% Accuracy | <20 | Corrects for severe matrix effects. |

Conclusion

The application of deuterated internal standards in conjunction with mass spectrometry represents the pinnacle of modern analytical chemistry for herbicide residue quantification. This approach, grounded in the principle of isotope dilution, provides an unparalleled ability to correct for matrix effects and procedural analyte loss, which are the most significant sources of error in trace analysis. Methodologies like QuEChERS combined with LC-MS/MS or GC-MS have become standard practice, delivering the high accuracy, precision, and robustness required to meet stringent regulatory standards and ensure environmental and consumer safety. For researchers and scientists in the field, a thorough understanding and implementation of these techniques are essential for generating data of the highest quality and reliability.

References

Methodological & Application

Application Note: High-Precision Quantification of Propanil using Isotope Dilution Mass Spectrometry

Abstract

This document provides a detailed protocol for the accurate quantification of the herbicide propanil (B472794) in aqueous matrices using Isotope Dilution Mass Spectrometry (IDMS). This method utilizes a stable isotope-labeled internal standard, Propanil-d5, to ensure high precision and accuracy by correcting for matrix effects and variations during sample processing and analysis. This application note includes a comprehensive experimental protocol, tabulated quantitative data, and workflow diagrams generated using Graphviz to illustrate the procedural steps and the underlying principles of the IDMS method.

Introduction

Propanil (N-(3,4-dichlorophenyl)propanamide) is a widely used post-emergence herbicide primarily for the control of weeds in rice cultivation.[1] Its presence in environmental water sources is a matter of concern, necessitating sensitive and accurate analytical methods for its monitoring. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high specificity and accuracy.[2] This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) at the beginning of the sample preparation process. Because the internal standard is chemically and physically almost identical to the analyte, it can account for analyte loss during sample preparation and variations in mass spectrometer response, leading to highly reliable quantification.[3] This application note details a robust LC-MS/MS method for the determination of propanil in water samples.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution analysis is a method of determining the quantity of a chemical substance.[1] In its simplest form, it involves adding a known amount of an isotopically enriched substance (the internal standard) to the sample.[1] This addition "dilutes" the isotopic enrichment of the standard. By measuring the ratio of the natural analyte to the isotopically labeled standard in the final extract using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately calculated. This method effectively corrects for variations in extraction efficiency and matrix-induced signal suppression or enhancement.

Caption: Workflow for Propanil Quantification by IDMS.

Experimental Protocols

Materials and Reagents

-

Propanil analytical standard (≥98% purity)

-

This compound (isotopic purity ≥98%)

-

LC-MS grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 3 mL)

-

Class A volumetric flasks, pipettes, and autosampler vials

Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of propanil and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

-

Intermediate Stock Solutions (10 µg/mL): Dilute 100 µL of each primary stock solution to 10 mL with methanol in separate volumetric flasks.

-

Working Internal Standard Solution (100 ng/mL): Dilute 100 µL of the 10 µg/mL this compound intermediate stock solution to 10 mL with a 50:50 mixture of methanol and water.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the 10 µg/mL propanil intermediate stock solution into blank water samples, followed by the addition of a constant amount of the working internal standard solution. A typical calibration range would be 0.1 to 100 ng/mL.

Sample Preparation

-

Sample Collection and Fortification: Collect 100 mL of the water sample. To this, add 100 µL of the 100 ng/mL working internal standard solution (this compound), resulting in an internal standard concentration of 0.1 ng/mL.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water. Do not allow the cartridge to go dry.

-

Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: Wash the cartridge with 5 mL of water to remove interfering substances.

-

Elution: Elute the analytes from the cartridge with 5 mL of acetonitrile into a clean collection tube.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Temperature: 500°C

-

IonSpray Voltage: +4500 V

-

Data Presentation

MRM Transitions

The following MRM transitions should be monitored for propanil and its isotope-labeled internal standard. The transitions for this compound are predicted based on the addition of 5 Daltons to the precursor ion.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Propanil | 218.1 | 162.1 | 127.1 |

| This compound | 223.1 | 162.1 | 127.1 |

Method Performance Characteristics

The following table summarizes typical quantitative performance data for the analysis of propanil using LC-MS/MS based methods.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.0175 - 0.0238 µg/L | |

| Limit of Quantitation (LOQ) | 0.1 µg/L | |

| Linearity (r²) | > 0.99 | |

| Recovery | 70 - 120% | |

| Precision (RSD) | < 15% |

Propanil Metabolic Pathway

Propanil is primarily metabolized in organisms and the environment through hydrolysis by the enzyme aryl acylamidase. This process breaks the amide bond, yielding 3,4-dichloroaniline (B118046) (DCA) and propionic acid. DCA is the major metabolite and is of toxicological interest.

Caption: Propanil is hydrolyzed to DCA and propionic acid.

Conclusion

The isotope dilution LC-MS/MS method described in this application note provides a robust, sensitive, and highly accurate means for the quantification of propanil in aqueous samples. The use of a stable isotope-labeled internal standard, this compound, is critical for correcting matrix effects and procedural losses, thereby ensuring the reliability of the analytical data. This method is well-suited for environmental monitoring, food safety testing, and other research applications where precise measurement of propanil is required.

References

Application Notes: Propanil-d5 for Residue Analysis in Soil and Water

Introduction

Propanil (B472794) (3',4'-dichloropropionanilide) is a widely used post-emergence contact herbicide, primarily for the control of broad-leaved and grass weeds in rice cultivation.[1] Due to its application, monitoring its residues and its primary metabolite, 3,4-dichloroaniline (B118046) (3,4-DCA), in environmental matrices like soil and water is crucial for assessing environmental fate and ensuring regulatory compliance.[1][2] Propanil's half-life in soil is typically less than five days.[1]

The accuracy and reliability of quantitative analysis are paramount. The use of a stable isotope-labeled internal standard, such as Propanil-d5, is a highly effective strategy to compensate for analytical variability.[3] this compound mimics the chemical behavior of the target analyte (propanil) through extraction, cleanup, and instrumental analysis, thereby correcting for matrix effects and variations in recovery. This document provides detailed protocols for the residue analysis of propanil in soil and water using this compound as an internal standard.

Application 1: Analysis of Propanil in Water by LC-MS/MS

This protocol details the direct analysis of water samples for propanil and its metabolite, 3,4-DCA, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol

1. Reagents and Materials

-

Solvents: Acetonitrile (B52724), Methanol (B129727) (LC-MS grade), Deionized Water.

-

Reagents: Acetic Acid (glacial), Ammonium Formate.

-

Standards: Propanil (certified reference material), 3,4-DCA (certified reference material), this compound (internal standard).

-

Equipment: Analytical balance, volumetric flasks, pipettes, 15 mL glass test tubes, syringe filters (0.45 µm PTFE), LC-MS/MS system.

2. Preparation of Standard Solutions

-

Stock Solutions (e.g., 100-125 mg/L): Accurately weigh the reference standards of propanil, 3,4-DCA, and this compound. Dissolve propanil and this compound in acetonitrile and 3,4-DCA in methanol to create individual stock solutions. Store at approximately 4°C for up to 6 months.

-

Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with an appropriate solvent.

-

Calibration Standards: Prepare matrix-matched calibration standards by fortifying control water samples (untreated matrix) with known concentrations of propanil and 3,4-DCA. These should be made fresh prior to each analysis.

3. Sample Preparation

-

Collect water samples and store them refrigerated until analysis.

-

Allow samples to equilibrate to room temperature.

-

For a 10 mL sample, transfer an aliquot into a 15 mL glass test tube.

-

Spike the sample with a known amount of this compound internal standard working solution.

-

If fortification for recovery checks is needed, spike with the propanil and 3,4-DCA working solution.

-

Filter the sample through a 0.45 µm syringe filter into an autosampler vial for analysis. If necessary, dilute the sample with control water.

4. Instrumental Analysis: LC-MS/MS

-

LC System: Shimadzu UFLCXR or equivalent.

-

Column: Phenomenex Luna® 3 µm C18(2) 100 Å, 100 x 2.0mm or equivalent.

-

Mobile Phase A: 0.1% Acetic Acid in Water.

-

Mobile Phase B: 0.1% Acetic Acid in Methanol.

-

Flow Rate: 0.3 mL/min (example).

-

Injection Volume: 20 µL (example).

-

Mass Spectrometer: Sciex API 4000 or 6500 Q Trap or equivalent.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Monitored Transitions:

-

Propanil: m/z 218.1→162.1 (Quantitation), m/z 218.1→127.2 (Confirmation).

-

3,4-DCA: m/z 162.1→127.1 (Quantitation), m/z 162.1→74.0 (Confirmation).

-

This compound: The transition for this compound (MW 223.11) would be approximately m/z 223.1→162.1 or other suitable fragments, which should be optimized on the specific instrument.

-

Data Presentation

The following table summarizes the performance characteristics of the analytical method for water as validated by the EPA.

| Analyte | Matrix | LOQ (µg/L) | LOD (µg/L) |

| Propanil | Drinking Water | 0.10 | 0.0175 |

| Surface Water | 0.10 | 0.0238 | |

| 3,4-DCA | Drinking Water | 0.10 | 0.0394 |

| Surface Water | 0.10 | 0.0374 |

Method validation studies show that recovery typically falls within the optimal 70% to 120% range.

Workflow Diagram

References

Application Note: Quantitative Analysis of Propanil in Rice using Isotope Dilution LC-MS/MS with Propanil-d5 Internal Standard

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the herbicide propanil (B472794) in rice samples. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest accuracy and mitigate matrix effects, a stable isotope-labeled internal standard, Propanil-d5, is utilized. This method is suitable for researchers, scientists, and regulatory bodies involved in food safety testing and quality control of rice products.

Introduction

Propanil is a widely used post-emergence herbicide in rice cultivation to control broadleaf and grassy weeds. Its potential persistence in rice grains poses a food safety concern, necessitating reliable and sensitive analytical methods for its detection and quantification. The complexity of the rice matrix can lead to significant matrix effects in LC-MS/MS analysis, such as ion suppression or enhancement, which can compromise the accuracy of quantification. The use of a stable isotope-labeled internal standard, such as this compound, which co-elutes with the target analyte and experiences similar matrix effects, is a highly effective strategy to compensate for these variations and ensure accurate results. This document provides a detailed protocol for the determination of propanil in rice, including sample preparation, LC-MS/MS conditions, and method performance data.

Experimental Protocols

Materials and Reagents

-

Standards: Propanil (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (≥98%)

-

Salts and Sorbents: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Trisodium (B8492382) citrate (B86180) dihydrate, Disodium (B8443419) hydrogen citrate sesquihydrate, Primary secondary amine (PSA) sorbent. Pre-packaged QuEChERS extraction and cleanup kits are recommended for convenience and consistency.

-

Sample: Homogenized rice grain sample.

Preparation of Standard Solutions

-

Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of propanil and this compound in 10 mL of methanol, respectively.

-

Intermediate Standard Mix (10 µg/mL): Dilute the stock solutions with methanol to create a mixed intermediate standard solution.

-

Working Standard Solutions (1-100 ng/mL): Prepare a series of working standard solutions by serially diluting the intermediate standard mix with the initial mobile phase composition.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (Modified QuEChERS Protocol)

-

Homogenization: Mill the rice sample to a fine, uniform powder.

-

Weighing: Accurately weigh 5 g of the homogenized rice sample into a 50 mL centrifuge tube.

-

Hydration: Add 10 mL of water to the tube and vortex for 1 minute to ensure the sample is fully wetted. Let it stand for 30 minutes.

-

Spiking: Add 50 µL of the 1 µg/mL this compound internal standard spiking solution to the sample.

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥4000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 6 mL of the upper acetonitrile layer to a 15 mL d-SPE cleanup tube containing 900 mg MgSO₄ and 150 mg PSA.

-

Vortex for 30 seconds.

-

Centrifuge at ≥4000 x g for 5 minutes.

-

-

Final Extract Preparation:

-

Transfer 1 mL of the cleaned extract into a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an LC vial for analysis.

-

LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to the initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The following MRM transitions should be optimized on the specific instrument being used.

-

Data Presentation

Table 1: Optimized MRM Parameters for Propanil and this compound

| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Collision Energy 1 (eV) | Product Ion 2 (Qualifier) (m/z) | Collision Energy 2 (eV) |

| Propanil | 218.0 | 162.1 | 15 | 126.1 | 25 |

| This compound | 223.0 | 167.1 | 15 | 131.1 | 25 |

Note: Collision energies are instrument-dependent and should be optimized.

Table 2: Method Performance Data for Propanil in Rice

| Parameter | Result | Source |

| Limit of Detection (LOD) | 0.017 mg/kg | [1] |

| Limit of Quantification (LOQ) | 0.05 mg/kg | [1] |

| Recovery (at 0.05, 0.25, 0.50 mg/kg) | 84.9% - 98.3% | [1] |

| Precision (RSD%) | < 20% | [2] |

| Linearity (r²) | > 0.99 | [3] |

Mandatory Visualization

Caption: Experimental workflow for Propanil analysis in rice.

Caption: Logic of Isotope Dilution for accurate quantification.

Conclusion

The described method, utilizing a modified QuEChERS extraction and LC-MS/MS analysis with a this compound internal standard, provides a reliable and accurate approach for the quantification of propanil in rice samples. The use of an isotope-labeled internal standard is critical for mitigating matrix effects inherent to complex food matrices like rice, thereby ensuring high-quality data that meets regulatory requirements for food safety testing. The method demonstrates good recovery, precision, and sensitivity, making it suitable for routine monitoring of propanil residues in rice.

References

Application Note: Utilizing Propanil-d5 for Accurate Pharmacokinetic Profiling of Propanil

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of Propanil-d5 as an internal standard for the accurate and robust quantification of the herbicide Propanil in biological matrices. Detailed protocols for sample analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and subsequent pharmacokinetic data analysis are outlined, enabling researchers to conduct reliable pharmacokinetic studies of Propanil.

Introduction

Propanil, a widely used post-emergence herbicide, has been the subject of toxicological and environmental concern.[1] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing its potential risks to human health. Accurate quantification of Propanil in biological samples is fundamental to these studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by LC-MS/MS.[2][3] this compound exhibits nearly identical physicochemical properties to Propanil, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its mass difference allows for distinct detection by the mass spectrometer, enabling precise correction for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision in the quantification of Propanil.[2]

Metabolic Pathway of Propanil

Propanil undergoes extensive metabolism in vivo. The primary metabolic pathway involves hydrolysis by hepatic acylamidases to form 3,4-dichloroaniline (B118046) (DCA) and propionic acid.[1] DCA is a major metabolite of toxicological significance and can be further metabolized through oxidation. Minor metabolic pathways for Propanil include oxidation of the ethyl group and hydroxylation of the phenyl ring.

References

Application Note: Quantitative Analysis of Propanil in Environmental Samples using Gas Chromatography-Mass Spectrometry (GC-MS) with Propanil-d5 as an Internal Standard

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the herbicide Propanil in environmental water samples. The protocol employs gas chromatography coupled with mass spectrometry (GC-MS) and utilizes Propanil-d5 as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The methodology outlined is intended for researchers, environmental scientists, and analytical chemists involved in pesticide residue analysis.

Introduction

Propanil is a widely used post-emergence herbicide for the control of broadleaf and grassy weeds in rice and other crops.[1] Its presence and persistence in environmental water sources are of significant concern due to its potential toxicity to non-target organisms.[1] Consequently, sensitive and reliable analytical methods are required for monitoring its levels in the environment. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like Propanil.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is a well-established practice to improve the accuracy and precision of quantitative analysis by compensating for analyte loss during sample preparation and instrumental variability.[4] This protocol provides a comprehensive procedure for the extraction, derivatization (if necessary), and GC-MS analysis of Propanil, with this compound as the internal standard.

Experimental

Materials and Reagents

-

Propanil (analytical standard, >99% purity)

-

This compound (isotopic standard, >99% purity)

-

Methanol (B129727) (HPLC grade)

-

Ethyl acetate (B1210297) (GC grade)

-

Dichloromethane (GC grade)

-

Sodium sulfate (B86663) (anhydrous, analytical grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Deionized water

-

Nitrogen gas (high purity)

Instrumentation

-

Gas Chromatograph equipped with a Mass Selective Detector (GC-MS)

-

GC Column: DB-17 or DB-1701 fused-silica capillary column (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent

-

Autosampler

-

Nitrogen evaporator

Standard Solutions Preparation

Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10 mg of Propanil and this compound, respectively, in 100 mL of methanol to prepare individual stock solutions. Store at -20°C.

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Propanil stock solution in ethyl acetate to achieve concentrations ranging from 0.025 µg/mL to 0.25 µg/mL.

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with methanol to prepare a 1 µg/mL working solution.

Sample Preparation (Water Samples)

-

Sample Collection and Preservation: Collect water samples in clean glass containers and store them refrigerated at 4°C until analysis.

-

Fortification with Internal Standard: To a 100 mL aliquot of the water sample, add a known amount of the this compound internal standard working solution (e.g., 100 µL of 1 µg/mL solution to achieve a final concentration of 1 ng/mL).

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of deionized water to remove interferences.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the analytes with 2 x 4 mL of ethyl acetate.

-

-

Drying and Concentration:

-

Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of ethyl acetate (e.g., 1 mL) for GC-MS analysis.

-

GC-MS Analysis

The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument.

| Parameter | Value | Reference |

| GC System | Agilent 7890 GC with 5975 MSD or equivalent | |

| Injection Mode | Splitless | |

| Injection Volume | 1 µL | |

| Injector Temperature | 250°C | |

| Carrier Gas | Helium | |

| Oven Program | Initial: 50°C for 1.5 min, Ramp: 30°C/min to 195°C (hold 2 min), Ramp: 40°C/min to 240°C (hold 2 min), Ramp: 40°C/min to 275°C (hold 10 min) | |

| Transfer Line Temp | 280°C | |

| Ion Source | Electron Ionization (EI) | |

| Ionization Energy | 70 eV | |

| Source Temperature | 230°C | |

| Quadrupole Temp | 150°C | |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters:

| Analyte | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Reference |

| Propanil | 161 | 217 | 126 | |

| This compound | 166 | 222 | 131 |

Note: The m/z values for this compound are predicted based on the pentadeuterated structure and common fragmentation patterns. These may need to be confirmed experimentally.

Workflow Diagram

Caption: Experimental workflow for Propanil analysis.

Results and Discussion

Calibration

A calibration curve should be constructed by plotting the ratio of the peak area of Propanil to the peak area of the this compound internal standard against the concentration of Propanil. The linearity of the method should be evaluated, and a correlation coefficient (r²) of >0.99 is typically expected for a good fit.

Quantification

The concentration of Propanil in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating the concentration from the calibration curve.

Method Validation

To ensure the reliability of the method, it is recommended to perform a validation study including the following parameters:

-

Linearity: Assessed from the calibration curve.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by analyzing samples with decreasing concentrations of Propanil. The LOD for Propanil in water has been reported to be as low as 0.0175 µg/L and the LOQ at 0.1 µg/L.

-

Accuracy and Precision: Evaluated by analyzing replicate samples spiked with known concentrations of Propanil at different levels (e.g., low, medium, and high).

-

Recovery: Determined from the analysis of spiked samples.

Conclusion

The GC-MS method described in this application note provides a selective and sensitive approach for the quantification of Propanil in environmental water samples. The use of this compound as an internal standard ensures high accuracy and precision by compensating for potential variations during the analytical process. This protocol can be readily implemented in environmental monitoring laboratories for routine analysis of Propanil residues.

References

- 1. researchgate.net [researchgate.net]

- 2. scioninstruments.com [scioninstruments.com]

- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

Propanil-d5 Solution: Comprehensive Application Notes and Protocols for Researchers

For researchers, scientists, and professionals in drug development, the accurate preparation and stable storage of analytical standards are paramount for reliable experimental outcomes. This document provides detailed application notes and protocols for the preparation and storage of Propanil-d5 solutions, a deuterated internal standard for the widely used herbicide Propanil.

Chemical and Physical Properties

This compound is a deuterated form of Propanil, where five hydrogen atoms on the propanoyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Propanil by mass spectrometry, as it is chemically identical to the analyte but has a different mass-to-charge ratio.

| Property | Value |

| Chemical Name | N-(3,4-dichlorophenyl)propanamide-2,2,3,3,3-d5 |

| CAS Number | 1398065-82-1[1] |

| Molecular Formula | C₉H₄D₅Cl₂NO[2] |

| Molecular Weight | 223.11 g/mol [2] |

| Physical State | Off-white to white solid[3] |

Solubility Data

The solubility of this compound is expected to be very similar to that of its non-deuterated counterpart, Propanil. The following table summarizes the solubility of Propanil in various common laboratory solvents.

| Solvent | Solubility | Temperature |

| Acetone | 1700 g/L | 25 °C[4] |

| Ethanol | 1100 g/L | 25 °C |

| Dichloromethane | >200 g/L | 20 °C |

| Isopropanol | >200 g/L | 20 °C |

| Toluene | 50-100 g/L | 20 °C |

| Benzene | 70 g/L | 25 °C |

| Water | 130 mg/L | 20 °C |

| Hexane | <1 g/L | 20 °C |

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution in Methanol (B129727)

This protocol describes the preparation of a primary stock solution of this compound at a concentration of 1 mg/mL.

Materials:

-

This compound (neat solid)

-

Methanol (LC-MS grade or equivalent)

-

Analytical balance (readable to at least 0.01 mg)

-

10 mL Class A volumetric flask

-

Spatula

-

Weighing paper

-

Pipettes and pipette tips

-

Amber glass vial with a PTFE-lined cap

Procedure:

-

Weighing: Accurately weigh approximately 10 mg of this compound solid onto weighing paper using an analytical balance. Record the exact weight.

-

Transfer: Carefully transfer the weighed this compound into a 10 mL Class A volumetric flask.

-

Dissolution: Add approximately 5-7 mL of methanol to the volumetric flask. Gently swirl the flask to dissolve the solid completely. Sonication may be used to facilitate dissolution if necessary.

-

Volume Adjustment: Once the solid is completely dissolved, bring the solution to the 10 mL mark with methanol. Cap the flask and invert it several times to ensure homogeneity.

-